N-cyclopropylmorpholine-2-carboxamide
Description
N-cyclopropylmorpholine-2-carboxamide is a carboxamide derivative featuring a morpholine ring substituted at the 2-position with a cyclopropylcarboxamide group. This derivative includes a 3-cyanopyridinyl substituent on the morpholine ring, likely enhancing π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c11-8(10-6-1-2-6)7-5-9-3-4-12-7/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
BSYDQCZQNCUDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CNCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-cyclopropylmorpholine-2-carboxamide derivatives and related carboxamide-containing compounds.
Table 1: Structural and Molecular Comparison
Key Comparisons:
Morpholine vs. Benzothiazole Core
- This compound () utilizes a morpholine ring, which enhances solubility due to its oxygen atoms. In contrast, the benzothiazole derivative () incorporates a fused aromatic system with a sulfonylmorpholine group, increasing molecular weight (333.37 vs. 272.30) and rigidity. The sulfonyl group may improve binding to polar targets but reduce membrane permeability .
Comparatively, the thiadiazole-azepane compound () features a sulfur-containing thiadiazole ring, which could confer metabolic resistance but reduce solubility .
Carboxamide Variations
- Pyrrole- and pyrazole-based carboxamides () lack morpholine’s oxygen atoms, reducing polarity. For example, N-cyclopropyl-1H-pyrrole-3-carboxamide (CAS: 952674-94-1) may exhibit lower solubility in aqueous media compared to morpholine derivatives .
However, the benzothiazole derivative’s bulkier structure () may limit access to certain binding pockets compared to the smaller thiadiazole or pyrrole analogs .
Research Implications:
- Drug Design : Morpholine derivatives (e.g., ) are favored for CNS targets due to their balance of solubility and blood-brain barrier penetration. Benzothiazole derivatives () may suit anticancer or antimicrobial applications owing to their planar aromatic systems .
- SAR Studies: The 3-cyanopyridinyl group in ’s compound could be a critical pharmacophore for kinase inhibition, while thiadiazole () and pyrrole () derivatives may prioritize metabolic stability .
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